molecular formula C18H23NO2 B15167567 Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate CAS No. 651053-99-5

Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate

Cat. No.: B15167567
CAS No.: 651053-99-5
M. Wt: 285.4 g/mol
InChI Key: BVYGTHTXWWBNRS-UHFFFAOYSA-N
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Description

Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a hexyl chain, and a pyridine ring with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia or amines.

    Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a base.

    Introduction of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxamide: Similar structure with an amide group instead of a carboxylate group.

    Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxylate group.

    Phenyl 4-(hexan-3-yl)pyridine-1(4H)-methanol: Similar structure with a hydroxyl group instead of a carboxylate group.

Uniqueness

Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylate group, in particular, can influence its solubility, reactivity, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

651053-99-5

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

phenyl 4-hexan-3-yl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C18H23NO2/c1-3-8-15(4-2)16-11-13-19(14-12-16)18(20)21-17-9-6-5-7-10-17/h5-7,9-16H,3-4,8H2,1-2H3

InChI Key

BVYGTHTXWWBNRS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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